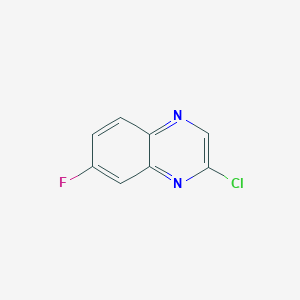

2-Chloro-7-fluoroquinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-7-fluoroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFN2/c9-8-4-11-6-2-1-5(10)3-7(6)12-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGARDJKGRYPNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N=C2C=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60855795 | |

| Record name | 2-Chloro-7-fluoroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233932-59-6 | |

| Record name | 2-Chloro-7-fluoroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-7-fluoroquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-7-fluoroquinoxaline

Introduction: The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The strategic introduction of halogen substituents, such as chlorine and fluorine, onto the quinoxaline ring system significantly modulates the molecule's electronic properties, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive technical overview of 2-Chloro-7-fluoroquinoxaline, a key building block for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We will delve into its core physicochemical properties, spectral characteristics, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Identity and Structural Characteristics

This compound is a disubstituted quinoxaline derivative. The presence of a chloro group at the 2-position and a fluoro group at the 7-position imparts distinct chemical reactivity and physical properties crucial for its role as a synthetic intermediate.

-

IUPAC Name: this compound

-

CAS Number: 1233932-59-6[3]

-

Molecular Formula: C₈H₄ClFN₂[3]

-

Molecular Weight: 182.58 g/mol [3]

Structural Representations:

-

SMILES: C1=CC2=NC=C(Cl)N=C2C=C1F[3]

-

InChI: InChI=1S/C8H4ClFN2/c9-8-4-11-6-2-1-5(10)3-7(6)12-8/h1-4H[4]

-

InChIKey: HXGARDJKGRYPNY-UHFFFAOYSA-N[4]

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. These parameters influence solubility, permeability, and formulation characteristics. The data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₄ClFN₂ | ChemScene[3] |

| Molecular Weight | 182.58 g/mol | ChemScene[3] |

| Physical Appearance | White solid (reported in synthesis) | ChemicalBook[5] |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | ChemScene[3] |

| LogP (Predicted) | 2.4223 | ChemScene[3] |

| Hydrogen Bond Acceptors | 2 | ChemScene[3] |

| Hydrogen Bond Donors | 0 | ChemScene[3] |

| Rotatable Bonds | 0 | ChemScene[3] |

| Storage Temperature | 2-8°C, under inert gas | ChemicalBook[5] |

Synthesis and Experimental Protocols

The synthesis of this compound is reliably achieved through the chlorination of its corresponding quinoxalinone precursor. This transformation is a standard and efficient method for introducing a reactive chloro-substituent, which serves as a handle for further functionalization.

Protocol: Synthesis of this compound from 7-Fluoroquinoxalin-2(1H)-one

This protocol is adapted from a documented synthetic procedure.[5] The underlying principle is the conversion of a hydroxyl group in the quinoxalinone tautomer to a chloride using a potent chlorinating agent like phosphorus oxychloride (POCl₃).

Step-by-Step Methodology:

-

Reaction Setup: To 7-fluoroquinoxalin-2(1H)-one (1.0 eq., e.g., 2.60 g, 15.84 mmol), add phosphorus oxychloride (POCl₃) (34.0 eq., e.g., 50 mL). The large excess of POCl₃ serves as both the chlorinating agent and the reaction solvent.

-

Heating: Heat the reaction mixture to reflux and maintain for 1 hour. The elevated temperature is necessary to drive the chlorination to completion.

-

Work-up (Quenching & Neutralization): Upon reaction completion (monitored by TLC or LC-MS), cool the mixture to room temperature. Carefully concentrate the mixture under reduced pressure to remove the excess POCl₃. Cautiously dilute the residue with water (e.g., 60 mL). Adjust the pH of the aqueous solution to 7 using a saturated aqueous solution of sodium bicarbonate. This step neutralizes the acidic environment and precipitates the product.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). The organic product will partition into the ethyl acetate layer.

-

Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by column chromatography on silica gel, eluting with a mixture of ethyl acetate and petroleum ether (e.g., 1:20 v/v). This step removes unreacted starting material and byproducts.

-

Isolation: Combine the product-containing fractions and concentrate under reduced pressure to afford this compound as a white solid (e.g., 2.50 g, 84% yield).[5]

Workflow Diagram:

Caption: Synthetic workflow for this compound.

Spectral Analysis

Spectral data are indispensable for structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum provides information about the aromatic protons. Based on a documented spectrum in DMSO-d₆, the following characteristic signals are observed[5]:

-

δ 8.98 (s, 1H): This singlet corresponds to the proton at the C3 position of the quinoxaline ring. Its downfield shift is due to the deshielding effects of the adjacent nitrogen atoms and the chloro-substituent.

-

δ 8.22 (dd, J = 8.8, 2.0 Hz, 1H): This doublet of doublets is assigned to the proton at the C5 position.

-

δ 7.81-7.89 (m, 2H): This multiplet arises from the protons at the C6 and C8 positions.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Electrospray Ionization (ESI+): In positive ion mode, the expected molecular ion peak [M+H]⁺ would be observed at m/z 183.0, corresponding to the protonated molecule (C₈H₅ClFN₂⁺). This has been experimentally confirmed.[5] The isotopic pattern will show a characteristic [M+H+2]⁺ peak at m/z 185.0 with an intensity of approximately one-third of the [M+H]⁺ peak, which is indicative of the presence of a single chlorine atom.

-

Fragmentation: Key fragmentation pathways for related chloro-heterocycles often involve the loss of the chlorine radical or HCl. Further fragmentation of the quinoxaline ring can also occur under higher energy conditions.[6]

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the chloro-substituent at the electron-deficient C2 position. This makes it an excellent substrate for nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.[7][8]

Nucleophilic Aromatic Substitution (SₙAr)

The chloro group at the C2 position is readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity is central to building molecular complexity and accessing diverse libraries of quinoxaline derivatives. For instance, reaction with piperazine derivatives is a common strategy to synthesize compounds with potential antipsychotic activity.[9]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is also a versatile partner in cross-coupling reactions like the Suzuki-Miyaura (with boronic acids), Buchwald-Hartwig (with amines), and Sonogashira (with terminal alkynes) reactions. These methods allow for the formation of C-C and C-N bonds, enabling the synthesis of highly functionalized quinoxaline cores for screening in various therapeutic areas, including oncology and virology.[7][10][11]

Reactivity Overview:

Caption: Key reaction pathways for this compound.

The quinoxaline framework itself is a key component in compounds investigated for a range of diseases. Its derivatives have shown promise as antiviral agents, including against HIV, and as anticancer agents targeting various signaling pathways.[2][10] The presence of both chloro and fluoro substituents on the this compound scaffold provides medicinal chemists with multiple points for diversification to optimize potency, selectivity, and pharmacokinetic properties.

Safety and Handling

Proper handling of chemical reagents is paramount for laboratory safety. The following information is derived from safety data sheets for similar compounds.

-

Precautions for Safe Handling: Avoid inhalation of dust and contact with skin and eyes. Use only in well-ventilated areas with appropriate exhaust.[12]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety goggles with side-shields.

-

Hand Protection: Use protective gloves.

-

Skin and Body Protection: Wear impervious clothing.[12]

-

-

Storage: Keep the container tightly sealed in a cool, well-ventilated area. Recommended storage is under an inert atmosphere (nitrogen or argon) at 2-8°C.[5][12]

-

First Aid Measures:

-

In case of eye contact: Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing.

-

In case of skin contact: Rinse skin thoroughly with water and remove contaminated clothing.

-

If inhaled: Move to fresh air. If breathing is difficult, provide respiratory support.

-

If swallowed: Wash out the mouth with water. Do NOT induce vomiting.[12]

-

References

- MedchemExpress. (2021). Safety Data Sheet for 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline.

-

Al-Ostoot, F. H., et al. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Retrieved from [Link].

-

Wiley SpectraBase. (n.d.). 7-CHLORO-2-FLUOROQUINOXALINE. Retrieved from [Link].

- BenchChem. (n.d.). Comparative NMR Analysis: 2-Chloro-6,7-difluoroquinoxaline vs. 2-Chloroquinoxaline.

- BenchChem. (n.d.). Reactivity Profile of the Chloro Group in 2-Chloro-6,7-difluoroquinoxaline: An In-depth Technical Guide.

-

ChemSynthesis. (n.d.). 2-chloro-7-methoxyquinoxaline. Retrieved from [Link].

-

Chemspace. (n.d.). This compound. Retrieved from [Link].

-

MDPI. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals. Retrieved from [Link].

- BenchChem. (n.d.). Physicochemical Properties of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Technical Guide.

-

Giorgis, H., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PubMed Central. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-7-methylquinoxaline. PubChem Compound Database. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-7-nitroquinoxaline. PubChem Compound Database. Retrieved from [Link].

-

Zhang, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PubMed Central. Retrieved from [Link].

- Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.

-

Ali, I., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. PubMed Central. Retrieved from [Link].

-

Pramanik, B. N., & Das, P. R. (1995). Positive and negative liquid secondary ion mass spectrometry of chloro- and nitrophenylglucuronides. PubMed. Retrieved from [Link].

-

Ng, S. W. (2009). 2-Chloroquinoxaline. ResearchGate. Retrieved from [Link].

-

Sridevi, C., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link].

-

Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. PubMed. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). 2-Chloroquinoline. PubChem Compound Database. Retrieved from [Link].

-

de la Cruz, D. N., et al. (2023). Case report: Identification of AP-238 and 2-fluorodeschloroketamine in internet available powder samples sold as bucinnazine. PubMed. Retrieved from [Link].

Sources

- 1. benchchem.com [benchchem.com]

- 2. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. This compound - C8H4ClFN2 | CSSB00000722877 [chem-space.com]

- 5. Quinoxaline, 2-chloro-7-fluoro- CAS#: 1233932-59-6 [amp.chemicalbook.com]

- 6. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. file.medchemexpress.com [file.medchemexpress.com]

2-Chloro-7-fluoroquinoxaline solubility in organic solvents

An In-depth Technical Guide to the Solubility Profile of 2-Chloro-7-fluoroquinoxaline in Organic Solvents

Introduction

This compound is a halogenated heterocyclic compound built upon the quinoxaline scaffold. Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1] The specific substitution of a chloro group at the 2-position and a fluoro group at the 7-position makes this molecule a versatile intermediate for further chemical modifications, particularly in the synthesis of novel drug candidates.

The solubility of an active pharmaceutical ingredient (API) or its intermediates in organic solvents is a critical physicochemical parameter that profoundly influences the entire drug development pipeline. It dictates the feasibility of synthesis and purification, impacts the choice of solvents for reaction chemistry, and is fundamental to formulation development and bioavailability.[1] This guide provides a comprehensive analysis of the predicted solubility of this compound, coupled with a detailed, field-proven protocol for its experimental determination.

Molecular Structure and Predicted Solubility Characteristics

The solubility of a compound is governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. The principle of "like dissolves like" is the foundational concept for predicting solubility behavior.[2]

-

Structure: this compound (C₈H₄ClFN₂)

-

Molecular Weight: 182.58 g/mol [3]

-

Analysis:

-

Polarity: The quinoxaline core, with its two nitrogen atoms, introduces polarity. The electronegative chlorine and fluorine atoms further enhance the molecule's polarity. This suggests that the compound will be more soluble in polar solvents than in non-polar hydrocarbon solvents.

-

Hydrogen Bonding: The nitrogen atoms in the pyrazine ring are potential hydrogen bond acceptors. However, the molecule lacks hydrogen bond donors. This limits its ability to form strong hydrogen bonds with protic solvents like water or alcohols, but it can still interact favorably with solvents that are hydrogen bond donors.

-

Aromaticity: The fused aromatic ring system suggests that π-π stacking interactions are possible, which could favor solubility in aromatic solvents like toluene.

-

Based on this structural analysis, we can predict a varied solubility profile across different classes of organic solvents.

Predicted Solubility Profile

While specific quantitative data for this compound is not extensively published, a qualitative solubility profile can be predicted based on its structure and the known behavior of similar quinoxaline derivatives.[1][4] This predictive analysis is an essential first step in experimental design, allowing for the rational selection of solvents for screening.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aprotic Polar | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | High | |

| Chlorinated | Dichloromethane (DCM), Chloroform | High to Moderate | |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate | |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | |

| Alcohols (Protic) | Methanol, Ethanol, Isopropanol | Moderate to Low | |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate to Low | |

| Non-polar | Hexanes, Heptane | Low / Insoluble |

Experimental Protocol for Solubility Determination

The following protocol describes a robust and self-validating isothermal equilibrium method for accurately determining the solubility of this compound. This method is a standard approach in the pharmaceutical industry for generating reliable solubility data.

Causality in Experimental Design

The choice of an isothermal equilibrium method is deliberate. It ensures that the system reaches a true thermodynamic equilibrium, providing a solubility value that is independent of the rate of dissolution. Temperature control is critical, as solubility is highly temperature-dependent.[2] The use of a high-performance liquid chromatography (HPLC) system for quantification provides the necessary specificity and sensitivity to accurately measure the concentration of the dissolved analyte in a saturated solution.

Workflow for Experimental Solubility Determination

Caption: Isothermal equilibrium solubility determination workflow.

Step-by-Step Methodology

-

Preparation of Vials:

-

For each solvent to be tested, place an excess amount of solid this compound into a 4 mL glass vial. "Excess" means that a visible amount of undissolved solid should remain at the end of the experiment. A starting amount of ~20 mg is typically sufficient.

-

Rationale: Ensuring excess solid is present is fundamental to achieving a saturated solution, which is the definition of equilibrium solubility.

-

-

Solvent Addition:

-

Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Seal the vials tightly with screw caps containing a chemically resistant septum.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or rotator set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the slurries for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is generally recommended.

-

Rationale: Constant agitation maximizes the surface area for dissolution, while a prolonged equilibration time ensures the dissolution and precipitation rates become equal.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a portion of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean HPLC vial.

-

Self-Validation: The filtration step is critical. It separates the dissolved solute from any undissolved micro-particulates, ensuring that the measurement reflects only the soluble fraction.

-

-

Dilution and Quantification:

-

Accurately dilute a known volume of the clear filtrate with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the linear range of the analytical method's calibration curve.

-

Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound must be used for quantification.

-

-

Calculation:

-

Calculate the solubility using the following formula:

-

Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

-

-

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison and interpretation.

Table of Experimental Solubility Data for this compound at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| e.g., Dichloromethane | [Insert Data] | [Insert Data] | |

| e.g., Methanol | [Insert Data] | [Insert Data] | |

| e.g., Acetone | [Insert Data] | [Insert Data] | |

| e.g., Tetrahydrofuran | [Insert Data] | [Insert Data] | |

| e.g., Toluene | [Insert Data] | [Insert Data] | |

| e.g., Heptane | [Insert Data] | [Insert Data] |

Conclusion

This guide provides a robust framework for understanding and determining the solubility of this compound. The predictive analysis, based on its molecular structure, suggests high solubility in polar aprotic and chlorinated solvents, with moderate to low solubility in alcohols and non-polar hydrocarbons. For researchers and drug development professionals, the detailed experimental protocol herein offers a reliable method to generate the precise, quantitative data necessary for informed decision-making in process chemistry, formulation, and preclinical development. Adherence to this systematic approach will ensure the generation of high-quality, reproducible solubility data, a critical asset in advancing quinoxaline-based therapeutic candidates.

References

- An In-depth Technical Guide on the Solubility Profile of 2-Methyl-5-(quinoxalin-2-yl)aniline in Organic Solvents. Benchchem.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Experiment: Solubility of Organic & Inorganic Compounds.

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. Available from: [Link]

- Solubility of Organic Compounds.

-

Experiment 1 Solubility of Organic Compounds. Scribd. Available from: [Link]

-

Solubility of Polyamides containing quinoxaline moiety. ResearchGate. Available from: [Link]

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Available from: [Link]

- Synthesis and biological activity of quinoxaline derivatives.

-

Biological activity of quinoxaline derivatives. ResearchGate. Available from: [Link]

-

This compound. Chemspace. Available from: [Link]

Sources

Unveiling the Spectroscopic Signature of 2-Chloro-7-fluoroquinoxaline: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2-Chloro-7-fluoroquinoxaline, a key heterocyclic intermediate in contemporary drug discovery and materials science. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of its Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide synthesizes predictive data based on established principles and comparative analysis with structurally related quinoxaline derivatives. Our focus is on providing a robust framework for the identification, characterization, and quality control of this compound in a laboratory setting.

Molecular Structure and Spectroscopic Overview

This compound possesses a bicyclic heteroaromatic core, with a pyrazine ring fused to a benzene ring. The strategic placement of a chloro group at the 2-position and a fluoro group at the 7-position significantly influences the molecule's electronic properties and, consequently, its spectroscopic signature. The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring, compounded by the inductive effects of the halogen substituents, results in a distinct pattern of signals across various spectroscopic techniques. Understanding these patterns is crucial for confirming the molecular structure and assessing the purity of synthesized batches.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy is a fundamental technique for elucidating the hydrogen framework of a molecule. For this compound, the aromatic region of the ¹H NMR spectrum is of primary interest, revealing the substitution pattern on both the pyrazine and benzene rings.

Predicted ¹H NMR Spectral Data

The chemical shifts in the ¹H NMR spectrum are influenced by the electron density around the protons. The electron-withdrawing chloro and fluoro groups, along with the nitrogen atoms, will deshield the aromatic protons, causing them to resonate at a relatively downfield region.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 8.6 - 8.8 | s (singlet) | - |

| H-5 | 8.0 - 8.2 | d (doublet) | J(H-F) ≈ 8-10 |

| H-6 | 7.5 - 7.7 | dd (doublet of doublets) | J(H-H) ≈ 9, J(H-F) ≈ 4-5 |

| H-8 | 7.8 - 8.0 | dd (doublet of doublets) | J(H-H) ≈ 9, J(H-F) ≈ 2-3 |

Rationale for Predictions:

-

H-3: This proton is on the pyrazine ring and adjacent to a nitrogen atom and a carbon bearing a chlorine atom. This environment leads to significant deshielding, resulting in a downfield singlet.

-

H-5, H-6, H-8: These protons are on the fluorinated benzene ring. Their chemical shifts and multiplicities are determined by both homo- and heteronuclear coupling. The fluorine atom at position 7 will couple with adjacent protons (H-6 and H-8) and to a lesser extent with the more distant H-5, leading to the predicted doublet and doublet of doublets patterns. The magnitude of the coupling constants (J-values) is indicative of the through-bond proximity of the coupled nuclei.

Standard Experimental Protocol for ¹H NMR

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

Workflow for ¹H NMR Data Acquisition and Analysis

Caption: Workflow for ¹³C NMR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data

For this compound, the mass spectrum is expected to show a distinct molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks (M⁺ and M+2) separated by two mass units, with the M+2 peak having about one-third the intensity of the M⁺ peak. [1]

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 182/184 | [M]⁺˙ | - |

| 147 | [M-Cl]⁺ | Cl |

| 120 | [M-Cl-HCN]⁺˙ | Cl, HCN |

Proposed Fragmentation Pathway:

Under electron ionization (EI), the initial event is the formation of the molecular ion [M]⁺˙. Subsequent fragmentation is likely to involve the loss of a chlorine radical, which is a common fragmentation pathway for chlorinated compounds, followed by the loss of hydrogen cyanide (HCN) from the pyrazine ring.

Workflow for GC-MS Analysis

Caption: General workflow for GC-MS analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is a valuable tool for identifying the presence of specific functional groups.

Predicted IR Absorption Data

The IR spectrum of this compound will be characterized by absorptions corresponding to the vibrations of the quinoxaline core and the C-Cl and C-F bonds.

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100-3000 | Aromatic C-H stretch |

| 1600-1450 | Aromatic C=C and C=N stretching |

| 1250-1150 | C-F stretch |

| 850-750 | C-Cl stretch |

| 900-690 | Aromatic C-H out-of-plane bending |

Interpretation of Key Absorptions:

-

Aromatic C-H Stretch: The bands in the 3100-3000 cm⁻¹ region are characteristic of C-H bonds on an aromatic ring. [2]* Ring Vibrations: The absorptions in the 1600-1450 cm⁻¹ range are due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic system.

-

C-F and C-Cl Stretches: The presence of strong absorptions in the fingerprint region corresponding to the C-F and C-Cl stretching vibrations are key indicators for the presence of these halogens.

Standard Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Sample Scan: Collect the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining the predictive data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, researchers can confidently verify the structure and purity of this important chemical entity. The provided experimental protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in analytical results. As a key building block in medicinal chemistry, a thorough understanding of its spectroscopic properties is paramount for advancing research and development efforts.

References

-

Heterocyclic Letters. (n.d.). Synthesis and biological activity studies of quinoxaline derivatives. Retrieved from [Link]

-

W. Robien, Inst. of Org. Chem., Univ. of Vienna. (2016-2025). 7-CHLORO-2-FLUOROQUINOXALINE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Ng, S. W. (2009). 2-Chloroquinoxaline. ResearchGate. Retrieved from [Link]

-

Dorofeev, V. L. (2004). Infrared spectra and the structure of drugs of the fluoroquinolone group. ResearchGate. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2-chloro-7-methoxyquinoxaline. Retrieved from [Link]

-

Tan, S. Y., et al. (2019). Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. National Institutes of Health. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Retrieved from [Link]

-

Missioui, H., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline. National Institutes of Health. Retrieved from [Link]

-

MDPI. (2024). Synthesis, Spectral Studies and Antimicrobial Activity of 2-Aryl-3-(2′-n-butyl-4′-chloro-1′-H,5′-imidazolyl)-quinoxazolines. Retrieved from [Link]

-

SpectraBase. (n.d.). 7-CHLORO-2-QUINOXALINOL - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Material Science Research India. (n.d.). Vibrational Spectral Studies of 2-Chloro-6-Fluoro Benzaldehyde. Retrieved from [Link]

Sources

Crystal Structure Analysis of 2-Chloro-7-fluoroquinoxaline: A Methodological Blueprint for Drug Discovery

An In-depth Technical Guide

Introduction: The Strategic Importance of Halogenated Quinoxalines

The quinoxaline scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in modern medicinal chemistry. Its rigid, planar structure and capacity for diverse substitutions make it a privileged core for developing therapeutic agents with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The strategic introduction of halogen atoms, such as chlorine and fluorine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine, in particular, is a powerful tool for enhancing metabolic stability, modulating basicity (pKa), and improving membrane permeability, often leading to superior drug candidates.[4]

This guide focuses on 2-Chloro-7-fluoroquinoxaline, a molecule of significant interest at the intersection of these design principles. The chlorine at the 2-position serves as a versatile synthetic handle for further diversification via nucleophilic aromatic substitution, while the fluorine at the 7-position acts as a key modulator of its electronic properties.[5] Understanding the precise three-dimensional arrangement of this molecule is paramount for rational drug design, as it dictates how the molecule interacts with biological targets and how it packs in a solid state, which influences solubility and formulation.

To date, a public crystal structure for this compound has not been reported. Therefore, this document serves as a comprehensive methodological blueprint for its structural elucidation. We will proceed as an application scientist would: starting with the foundational synthesis and crystallization, moving through the detailed protocols of single-crystal X-ray diffraction (SC-XRD), and culminating in a prospective analysis of the expected structural features, grounded in authoritative data from closely related analogs.

Part I: Synthesis and Crystallization - The Gateway to Diffraction

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. This phase is non-negotiable; without a suitable crystal, X-ray diffraction analysis is impossible.

Synthesis Protocol: this compound

The synthesis of the title compound is efficiently achieved via the chlorination of its quinoxalinone precursor. This established method ensures a high yield of the desired product.

Rationale: The conversion of the hydroxyl group in 7-fluoroquinoxalin-2(1H)-one to a chloro group is a standard transformation in heterocyclic chemistry. Phosphorus oxychloride (POCl₃) is a highly effective and common reagent for this purpose, acting as both a chlorinating agent and a dehydrating agent. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

Step-by-Step Protocol: [6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 7-fluoroquinoxalin-2(1H)-one (1.0 eq.) with phosphorus oxychloride (POCl₃) (approx. 20-35 eq.). The use of excess POCl₃ ensures it also serves as the reaction solvent.

-

Heating: Heat the reaction mixture to reflux (approximately 107 °C) and maintain for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: After cooling to room temperature, carefully concentrate the mixture under reduced pressure to remove the excess POCl₃.

-

Neutralization: Cautiously add the residue to crushed ice/water. This will quench any remaining POCl₃. Neutralize the acidic aqueous solution to pH 7 using a saturated aqueous solution of sodium bicarbonate. Caution: This process is exothermic and releases gas.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether (e.g., starting from 1:20 v/v) to afford this compound as a pure solid. Confirm identity and purity using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Crystallization Workflow: The Art of Crystal Growth

With pure material in hand, the next critical step is to grow single crystals suitable for X-ray diffraction. An ideal crystal is typically 0.1-0.3 mm in each dimension, optically clear, and free of cracks or defects. The process is an empirical search for the precise conditions of supersaturation that favor slow nucleation and growth over rapid precipitation.

Experimental Protocol: Screening for Crystallization Conditions

-

Solvent Selection: Begin by testing the solubility of the compound in a range of solvents (e.g., hexane, ethanol, acetone, ethyl acetate, dichloromethane, toluene, acetonitrile) to identify pairs of "good" and "poor" solvents.

-

Slow Evaporation: Dissolve 5-10 mg of the compound in a minimal amount of a "good" volatile solvent (e.g., dichloromethane or acetone) in a small vial. Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment.

-

Vapor Diffusion (Liquid-Liquid): Create a saturated solution of the compound in a "good" solvent (e.g., acetone) in a small, open inner vial. Place this vial inside a larger, sealed outer vial containing a "poor" solvent (e.g., hexane) in which the compound is insoluble. The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and inducing crystallization.

-

Solvent Layering: Prepare a concentrated solution of the compound in a dense "good" solvent (e.g., dichloromethane). Carefully layer a less dense "poor" solvent (e.g., hexane or methanol) on top. Crystals may form at the interface over time.

Caption: Workflow for crystallization screening.

Part II: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive, non-destructive technique for determining the precise arrangement of atoms in a crystalline solid.[7] The method relies on the diffraction of an X-ray beam by the electron clouds of the atoms arranged in an ordered, three-dimensional lattice.

The SC-XRD Workflow: From Crystal to Final Structure

The process can be broken down into three main stages: data collection, structure solution, and structure refinement.

Caption: General workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection & Refinement

-

Crystal Selection and Mounting:

-

Under a microscope, select a crystal with sharp edges and no visible fractures. Ideal dimensions are between 100-250 microns.[7]

-

Carefully mount the selected crystal onto the tip of a glass fiber or a cryo-loop using a minimal amount of inert oil (e.g., Paratone-N).

-

Mount the fiber onto a goniometer head and place it on the diffractometer.

-

-

Data Collection:

-

The instrument used is typically a four-circle diffractometer equipped with a sensitive detector (e.g., CCD or CMOS).

-

A stream of cold nitrogen (usually at 100 K) is directed at the crystal. Causality: Cooling the crystal minimizes thermal vibrations of the atoms, resulting in higher quality diffraction data and a more precise final structure.

-

An initial set of images is taken to determine the unit cell parameters and the crystal's orientation matrix.

-

A full sphere of diffraction data is then collected by rotating the crystal through a series of angles (omega and phi scans) while exposing it to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).

-

-

Structure Solution and Refinement:

-

Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors like Lorentz-polarization and absorption.

-

Structure Solution: The "phase problem" is solved using software packages (e.g., SHELXT, Olex2). This step uses direct methods to generate an initial electron density map from which the positions of most non-hydrogen atoms can be identified.

-

Structure Refinement: This is an iterative process of least-squares refinement (e.g., using SHELXL). The atomic coordinates, and their anisotropic displacement parameters are adjusted to improve the agreement between the observed diffraction data and the data calculated from the structural model. This agreement is monitored by the R-factor (R1), with a final value typically below 5% for a well-refined structure. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

-

Part III: Prospective Structural Analysis and Discussion

While the precise crystal structure of this compound awaits experimental determination, we can make authoritative predictions based on the known structure of its close analog, 2-chloroquinoxaline.[8][9] This provides a valuable baseline for understanding the molecular geometry and intermolecular interactions.

Expected Molecular Geometry

The quinoxaline ring system is inherently aromatic and therefore expected to be highly planar. In a related structure, the dihedral angle between the two fused six-membered rings was found to be only 2.1°.[10] We anticipate a similar planarity for this compound. The C-Cl and C-F bonds will lie in the plane of the aromatic system.

Table 1: Predicted Crystallographic Parameters and Bond Geometries (Based on 2-Chloroquinoxaline)

| Parameter | Expected Value / Feature | Significance |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | Centrosymmetric (e.g., P2₁/c) | The presence of an inversion center is common for planar achiral molecules. |

| Z (Molecules/Unit Cell) | 4 | A common value for packing in centrosymmetric space groups. |

| C-Cl Bond Length | ~1.74 Å | Standard sp² C-Cl bond length. |

| C-F Bond Length | ~1.35 Å | Standard sp² C-F bond length. |

| Ring Planarity | High (RMSD < 0.04 Å) | Confirms the aromatic nature of the core, which is critical for π-stacking interactions. |

Data for C-Cl bond length and planarity are inferred from the known structure of 2-chloroquinoxaline.[9]

Predicted Supramolecular Interactions & Crystal Packing

The crystal packing is governed by a combination of weak non-covalent interactions. The introduction of the 7-fluoro substituent is expected to significantly influence these interactions compared to 2-chloroquinoxaline.

-

π-π Stacking: The planar, electron-deficient quinoxaline rings are prime candidates for π-π stacking interactions, which will likely be a dominant packing force, organizing the molecules into columns or sheets.

-

C-H···N Interactions: Weak hydrogen bonds between aromatic C-H donors and the quinoxaline nitrogen atoms as acceptors are highly probable and will contribute to the overall lattice energy.

-

Halogen-Based Interactions: This is where the molecule becomes particularly interesting.

-

Cl···Cl Interactions: In the crystal of 2-chloroquinoxaline, weak Cl···Cl contacts of ~3.8 Å were observed, suggesting these interactions help organize the supramolecular chains.[8]

-

Influence of Fluorine: The highly electronegative 7-fluoro group will polarize the molecule, potentially strengthening C-H···N interactions and influencing the geometry of π-π stacking. It could also participate in C-H···F interactions, further stabilizing the three-dimensional network.

-

Caption: Potential intermolecular interactions in the crystal lattice.

Implications for Drug Development Professionals

A definitive crystal structure provides invaluable, actionable data:

-

Structure-Based Drug Design: An experimental structure confirms the molecule's ground-state conformation, which is the starting point for computational docking studies to predict and optimize binding to protein targets.

-

Solubility and Stability: The crystal packing reveals the strength of the intermolecular interactions, which directly correlates with the lattice energy. This information is critical for predicting solubility and identifying potential polymorphism—the existence of different crystal forms with different physicochemical properties.

-

Intellectual Property: A novel crystal structure and its associated polymorphs are patentable, providing a crucial layer of intellectual property protection for a new drug candidate.

Conclusion

This technical guide has outlined a complete and authoritative blueprint for the synthesis, crystallization, and definitive structural analysis of this compound. While its crystal structure is not yet publicly known, we have established a robust experimental framework and provided a prospective analysis of its key structural features by drawing upon data from validated chemical analogs. The determination of this structure via the protocols described herein will provide fundamental insights into its physicochemical properties, empowering researchers in drug discovery to leverage its full potential in the rational design of next-generation therapeutic agents.

References

-

R Soc Open Sci. (2018). Sensing study of quinoxaline analogues with theoretical calculation, single-crystal X-ray structure and real application in commercial fruit juices. Available at: [Link]

-

J Mol Struct. (2024). Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR. Available at: [Link]

-

Molecules. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Available at: [Link]

-

Int J Mol Sci. (2019). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Available at: [Link]

-

Molecules. (2016). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS. Available at: [Link]

-

SERC Carleton. (2007). Single-crystal X-ray Diffraction. Available at: [Link]

-

ResearchGate. (2018). (PDF) Sensing study of quinoxaline analogues with theoretical calculation, single-crystal X-ray structure and real application in commercial fruit juices. Available at: [Link]

-

ResearchGate. (2009). (PDF) 2-Chloroquinoxaline. Available at: [Link]

-

Acta Crystallogr E Commun. (2018). Crystal structure and Hirshfeld surface analysis of ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate. Available at: [Link]

-

IJPPS. (2025). Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. benchchem.com [benchchem.com]

- 6. Quinoxaline, 2-chloro-7-fluoro- CAS#: 1233932-59-6 [amp.chemicalbook.com]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Crystal structure and Hirshfeld surface analysis of ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and characterization of 2-Chloro-7-fluoroquinoxaline

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Chloro-7-fluoroquinoxaline

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of this compound, a key heterocyclic building block in medicinal chemistry. The strategic placement of the chloro and fluoro substituents offers unique electronic properties and versatile reactivity, making it a valuable scaffold for developing novel therapeutic agents. This document details a reliable synthetic pathway and outlines the essential analytical techniques for structural verification and purity assessment.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively approached via a two-step sequence starting from the commercially available 4-fluoro-1,2-phenylenediamine. This strategy involves the initial formation of the quinoxalinone core, followed by a robust chlorination step. This pathway is selected for its high efficiency and the relative accessibility of the starting materials.

The overall synthetic transformation is outlined below:

Caption: Two-step synthesis of this compound.

Causality in Experimental Design: Precursor Synthesis

The starting material, 4-fluoro-1,2-phenylenediamine, is a crucial intermediate.[1][2] Its synthesis typically begins with 4-fluoroaniline, which undergoes acetylation and nitration to introduce the second nitrogen atom's precursor.[1] Subsequent hydrolysis and reduction of the nitro group yield the desired diamine.[1][3] The ortho-positioning of the two amine groups is essential for the subsequent cyclization reaction to form the quinoxaline ring system.[2]

Experimental Protocol: Synthesis of 7-Fluoroquinoxalin-2(1H)-one

The formation of the quinoxalinone ring is achieved through the condensation of 4-fluoro-1,2-phenylenediamine with glyoxylic acid. This reaction is a classic method for constructing the quinoxaline scaffold.

Protocol:

-

In a round-bottom flask, dissolve 4-fluoro-1,2-phenylenediamine (1.0 eq.) in a mixture of ethanol and water.

-

Add a solution of glyoxylic acid (1.1 eq.) in water dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Collect the resulting solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 7-fluoroquinoxalin-2(1H)-one as a solid. This intermediate is often used without further purification in the next step.[4]

Expert Insight: The use of a protic solvent system like ethanol/water is critical for solubilizing the reactants and facilitating the proton transfer steps inherent in the condensation and cyclization mechanism. The slight excess of glyoxylic acid ensures the complete consumption of the more valuable diamine.

Experimental Protocol: Synthesis of this compound

The conversion of the 7-fluoroquinoxalin-2(1H)-one to the target 2-chloro derivative is accomplished via a nucleophilic substitution reaction using a potent chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its effectiveness in converting hydroxyl groups on heterocyclic rings to chlorides.

Protocol:

-

In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), suspend 7-fluoroquinoxalin-2(1H)-one (1.0 eq.) in phosphorus oxychloride (POCl₃) (10-15 eq.).[5]

-

Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 1-2 hours.[5] The solid should dissolve as the reaction progresses.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature and carefully concentrate it under reduced pressure to remove the excess POCl₃.

-

Slowly and cautiously quench the residue by pouring it onto crushed ice. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH reaches ~7.[5]

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).[5]

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to afford this compound as a white solid.[5]

Trustworthiness of the Protocol: This chlorination protocol is a standard and widely validated method for converting N-heterocyclic ketones to their corresponding chloro derivatives. The workup procedure is designed to safely neutralize the reactive POCl₃ and effectively isolate the product. The final purification by column chromatography ensures the removal of any residual starting material or by-products, providing a high-purity sample for subsequent applications.

Comprehensive Characterization

The unambiguous identification and purity assessment of the synthesized this compound is paramount. A combination of spectroscopic and physical characterization techniques provides a self-validating system to confirm the molecular structure.

Caption: A multi-technique approach to compound characterization.

Spectroscopic and Analytical Data

The following table summarizes the expected characterization data for this compound, which collectively confirm its identity.

| Technique | Parameter | Expected Result | Interpretation |

| ¹H NMR | Chemical Shift (δ) | δ 8.98 (s, 1H), 8.22 (dd, J = 2.0, 8.8 Hz, 1H), 7.81-7.89 (m, 2H)[5] | Confirms the electronic environment and connectivity of the aromatic protons. The singlet at 8.98 ppm is characteristic of the H-3 proton. The doublet of doublets and multiplet correspond to the protons on the fluorinated benzene ring. |

| Mass Spec. | m/z (+EI) | [M+H]⁺: 183.0[5] | Corresponds to the molecular weight of the target compound (C₈H₄ClFN₂). The characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in a ~3:1 ratio) should also be observed. |

| IR Spec. | Wavenumber (cm⁻¹) | ~3050-3100 (Ar C-H), ~1600, 1550, 1480 (C=C, C=N), ~1250 (C-F), ~750-850 (C-Cl) | Identifies key functional groups present in the molecule, such as aromatic C-H bonds, the quinoxaline ring system's double bonds, and the carbon-halogen bonds. |

| Melting Point | Temperature (°C) | To be determined | A sharp melting point range is indicative of a pure crystalline solid and serves as a crucial physical constant for identification. |

Interpretation of Characterization Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most powerful tool for confirming the regiochemistry of the product. The downfield singlet at ~8.98 ppm is highly characteristic of the isolated proton on the pyrazine ring, adjacent to a nitrogen atom and the chloro-substituent. The complex splitting patterns observed between 7.81 and 8.22 ppm are consistent with the protons on the benzene portion of the ring, experiencing coupling to both each other and the fluorine atom.[5]

-

Mass Spectrometry: Electrospray ionization (EI) mass spectrometry confirms the molecular weight of the compound. The observation of a protonated molecular ion ([M+H]⁺) at m/z 183.0 is definitive evidence of the successful synthesis.[5] High-resolution mass spectrometry can further confirm the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides evidence for the presence of key functional groups. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The characteristic stretching vibrations of the quinoxaline core (C=C and C=N bonds) are expected in the 1480-1600 cm⁻¹ region. The presence of the C-F and C-Cl bonds will give rise to absorption bands in the fingerprint region, typically around 1250 cm⁻¹ and 750-850 cm⁻¹, respectively.

Conclusion

This guide has detailed a robust and reproducible two-step synthesis for this compound from 4-fluoro-1,2-phenylenediamine. The causality behind the chosen synthetic strategy and experimental conditions has been explained to provide a deeper understanding of the process. Furthermore, a comprehensive characterization workflow has been presented, outlining the key analytical data required to verify the structure and purity of the final compound. This information serves as a valuable resource for scientists engaged in the synthesis of quinoxaline-based molecules for pharmaceutical and materials science research.

References

-

LookChem. 2(1H)-Quinoxalinone, 7-fluoro-. [Link]

-

FAQ. What is the synthesis method of 4-Fluoro-1,2-phenylenediamine and its applications?. [Link]

-

PubMed Central. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. [Link]

-

MySkinRecipes. 7-Fluoroquinoxalin-2(1H)-one. [Link]

-

PubChem. 2-Chloro-7-methylquinoxaline | C9H7ClN2 | CID 588600. [Link]

-

Academic Journals. One-pot synthesis of some (1H)-quinoxalin-2-ones. [Link]

-

ChemBK. 4-Fluoro-1,2-phenylenediamine. [Link]

Sources

An In-depth Technical Guide to 2-Chloro-7-fluoroquinoxaline (CAS Number: 1233932-59-6): A Key Building Block for Modern Drug Discovery

This guide provides an in-depth technical overview of 2-Chloro-7-fluoroquinoxaline, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical and physical properties, provide a detailed synthesis protocol, explore its reactivity in key synthetic transformations, and discuss its applications in the development of novel therapeutics, particularly in the realm of kinase inhibitors and anticancer agents.

Introduction to this compound: A Privileged Scaffold

The quinoxaline core, a fusion of benzene and pyrazine rings, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a chlorine atom at the 2-position and a fluorine atom at the 7-position of the quinoxaline ring system endows this compound with unique electronic properties, making it a highly versatile and valuable intermediate for the synthesis of complex molecular architectures.

The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring, compounded by the fluorine substituent on the benzene ring, activates the 2-chloro group towards nucleophilic displacement.[3] This inherent reactivity makes it an excellent substrate for a variety of synthetic transformations, allowing for the facile introduction of diverse functional groups and the construction of libraries of novel compounds for biological screening.

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and drug design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1233932-59-6 | [4] |

| Molecular Formula | C₈H₄ClFN₂ | [4] |

| Molecular Weight | 182.58 g/mol | [4] |

| Physical Form | Solid (at 20°C) | [4] |

| Melting Point | Data not available | [1] |

| Solubility | While specific quantitative data is not readily available, similar chloro-pyridinyl-quinoxaline compounds are known to have nuanced solubility profiles. They are generally soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and may have moderate solubility in alcohols like ethanol, and chlorinated solvents. Solubility is influenced by solvent polarity, temperature, and pH.[5] The reaction of 2-chloroquinoxaline with piperidine has been studied in DMSO-H₂O and DMF-H₂O mixtures.[6] | |

| Storage | Store long-term in a cool, dry place under an inert atmosphere (nitrogen or argon) at 2-8°C. | [4] |

Spectral Data:

Spectral analysis is crucial for the unambiguous identification and characterization of this compound.

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.98 (s, 1H), 8.22 (dd, J = 2.0, 8.8 Hz, 1H), 7.81-7.89 (m, 2H).

-

Mass Spectrometry (MS m/z): [M+H]⁺: 183.0.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be reliably achieved from the commercially available 7-fluoroquinoxalin-2(1H)-one. The following protocol is based on a reported procedure and provides a clear, step-by-step guide for its preparation.

Diagram 1: Synthetic Workflow for this compound

Caption: Synthetic workflow for the preparation of this compound.

Experimental Protocol:

Materials:

-

7-Fluoroquinoxalin-2(1H)-one (1.0 eq.)

-

Phosphorus oxychloride (POCl₃) (excess, e.g., 34 eq.)

-

Water

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 7-fluoroquinoxalin-2(1H)-one (e.g., 2.60 g, 15.84 mmol) with an excess of phosphorus oxychloride (e.g., 50 mL).

-

Chlorination: Heat the reaction mixture to reflux and maintain for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully concentrate the mixture under reduced pressure to remove the excess POCl₃.

-

Neutralization: Dilute the residue with water (e.g., 60 mL) and carefully adjust the pH to 7 with a saturated aqueous sodium bicarbonate solution. Caution: This neutralization step can be exothermic and may cause foaming.

-

Extraction: Extract the aqueous mixture with ethyl acetate (e.g., 3 x 100 mL).

-

Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/petroleum ether, 1:20 v/v) to afford this compound as a white solid (e.g., 2.50 g, 84% yield).

Chemical Reactivity: A Versatile Handle for Derivatization

The chloro group at the 2-position of this compound is the primary site of its reactivity, serving as a versatile handle for introducing a wide array of substituents. The electron-deficient nature of the quinoxaline ring system, further amplified by the fluorine atom, renders the C2-carbon highly susceptible to nucleophilic attack.[3] This reactivity profile makes it an ideal substrate for two major classes of reactions pivotal in modern drug discovery: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Diagram 2: Key Reactions of this compound

Caption: Overview of key synthetic transformations of this compound.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a cornerstone for the functionalization of electron-deficient (hetero)aromatic chlorides. In these reactions, a nucleophile attacks the carbon bearing the chlorine atom, proceeding through a Meisenheimer-like intermediate, followed by the expulsion of the chloride ion.[7][8] A wide range of nucleophiles, including amines, alcohols, and thiols, can be employed to displace the chloro group in this compound, providing access to a diverse library of derivatives.

General Protocol for SNAr with an Amine:

-

Reaction Setup: In a suitable flask, dissolve this compound (1.0 eq.) in a polar aprotic solvent such as DMF or DMSO.

-

Addition of Reagents: Add the desired amine (1.1-1.5 eq.) and a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 2.0 eq.).

-

Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling, pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and are indispensable tools in drug discovery. The C-Cl bond in this compound is amenable to these powerful transformations.

The Suzuki-Miyaura coupling enables the formation of C-C bonds between an aryl or vinyl halide and an organoboron compound, typically a boronic acid or its ester.[9][10] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl structures, which are common motifs in kinase inhibitors.

Generalized Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

-

Solvent and Degassing: Add a suitable solvent system (e.g., a mixture of dioxane and water). Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Reaction Conditions: Heat the reaction mixture to a temperature of 90-110 °C and stir until the reaction is complete.[11]

-

Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.

The Buchwald-Hartwig amination is a highly efficient method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[12][13] This reaction provides a direct route to 2-amino-7-fluoroquinoxaline derivatives, which are important intermediates in medicinal chemistry.

Generalized Protocol for Buchwald-Hartwig Amination:

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., a Pd-phosphine complex, 1-5 mol%), a suitable phosphine ligand (e.g., a Buchwald ligand), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 eq.).[5]

-

Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 110 °C until the starting material is consumed.

-

Work-up and Purification: After cooling, partition the reaction mixture between an organic solvent and water. Separate the organic layer, dry, and concentrate. Purify the crude product by chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The quinoxaline scaffold is a cornerstone in the development of novel therapeutic agents.[2][14] The unique substitution pattern of this compound makes it a particularly attractive starting material for the synthesis of compounds with potential applications in oncology and virology.

Kinase Inhibitors in Oncology

Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[15][16] Quinoxaline derivatives have been extensively investigated as kinase inhibitors due to their ability to mimic the adenine scaffold of ATP and interact with the hinge region of the kinase active site.[3][15] The 2-substituent on the quinoxaline ring is often crucial for achieving high potency and selectivity.

The derivatization of this compound via the reactions described above allows for the systematic exploration of the structure-activity relationship (SAR) to develop potent and selective kinase inhibitors. For instance, new quinoxaline derivatives have been designed and synthesized as dual Pim-1/2 kinase inhibitors, which are implicated in various cancers.[17]

Anticancer and Antiviral Agents

Beyond kinase inhibition, quinoxaline derivatives have demonstrated a broad range of anticancer activities.[18][19] The 7-chloroquinoline moiety, structurally related to the 7-fluoroquinoxaline core, is a key component of several anticancer and antimalarial drugs.[20][21] Furthermore, a series of 6-chloro-7-fluoroquinoxaline derivatives have been synthesized and evaluated as potential anti-HIV agents, highlighting the potential of this fluorinated quinoxaline scaffold in antiviral drug discovery.[1]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic compounds with significant potential in drug discovery. Its activated 2-chloro position allows for facile derivatization through key synthetic transformations such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The demonstrated importance of the quinoxaline scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents, underscores the utility of this compound for researchers and drug development professionals. This guide provides the foundational knowledge and practical protocols to effectively utilize this key intermediate in the quest for novel and improved medicines.

References

- BenchChem. (2025). Reactivity Profile of the Chloro Group in 2-Chloro-6,7-difluoroquinoxaline: An In-depth Technical Guide. BenchChem.

- Montero, V., et al. (2021).

- Gaultier, C., et al. (2020).

- Heterocyclic Letters. (2014). Synthesis and biological activity studies of quinoxaline derivatives. Heterocyclic Letters, 4(1), 115-120.

- Ng, S. W. (2009). 2-Chloroquinoxaline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o577.

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-(2-thienyl)quinoxaline. BenchChem.

-

ChemSynthesis. (n.d.). 2-chloro-7-methoxyquinoxaline. Retrieved from [Link]

- BenchChem. (2025). An In-depth Technical Guide on the Solubility of 2-Chloro-3-(2-pyridinyl)quinoxaline in Common Solvents. BenchChem.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. BenchChem.

- MDPI. (2021). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals, 14(11), 1174.

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Chloro-8-iodoquinoxaline. BenchChem.

-

PubChem. (n.d.). 2-Chloro-7-methylquinoxaline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

- University of Groningen. (2020). The Buchwald–Hartwig Amination After 25 Years.

- MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7626.

-

Bioengineer.org. (2025). Current Trends in Kinase Inhibitors: Focus on Quinoxaline. Retrieved from [Link]

- Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8753-8779.

- Wiley Online Library. (2019). Concerted Nucleophilic Aromatic Substitution Reactions.

- National Institutes of Health. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(28), 8869-8878.

-

ResearchGate. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

-

GeneOnline News. (2025). Advancements in Quinoxaline-Based Kinase Inhibitors Show Promise for Cancer Treatment. Retrieved from [Link]

- PubMed. (2013). Anti-cancer effect of a quinoxaline derivative GK13 as a transglutaminase 2 inhibitor.

- National Institutes of Health. (2023). Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. International Journal of Molecular Sciences, 24(16), 12701.

- National Institutes of Health. (2020). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 25(18), 4237.

- PubMed. (2023). Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents. Chemical Biology & Drug Design.

- PubMed. (2013). Synthesis of novel analogs of 2-pyrazoline obtained from [(7-chloroquinolin-4-yl)amino]chalcones and hydrazine as potential antitumor and antimalarial agents. European Journal of Medicinal Chemistry, 67, 252-262.

- MDPI. (2022). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules, 27(15), 4933.

- PubMed. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 271, 116360.

- PubMed. (2015). Synthesis and Antiplasmodial Activity of Novel Chloroquine Analogues with Bulky Basic Side Chains. ChemMedChem, 10(9), 1544-1557.

-

ResearchGate. (n.d.). The Reaction of 2-Chloroquinoxaline with Piperidine in DMSO–H2O and DMF–H2O Mixtures: Kinetics and Solvent Effects. Retrieved from [Link]

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]